1H-pyrrolo[3,2-b]pyridin-7-amine
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Overview
Description
1H-pyrrolo[3,2-b]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H7N3 It is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
Related compounds have been reported to exhibit high total clearance and low oral bioavailability .
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
The synthesis of 1H-pyrrolo[3,2-b]pyridin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the desired pyrrolo[3,2-b]pyridine scaffold . Industrial production methods may involve optimized versions of these laboratory-scale reactions, often utilizing catalysts and controlled environments to enhance yield and purity.
Chemical Reactions Analysis
1H-pyrrolo[3,2-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amine derivatives.
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1H-pyrrolo[3,2-b]pyridin-7-amine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring but differs in the position of the nitrogen atoms, leading to different chemical properties and biological activities.
1H-pyrazolo[3,4-b]pyridine: Another related compound with a pyrazole ring fused to a pyridine ring, known for its biomedical applications.
The uniqueness of this compound lies in its specific ring structure and the position of the nitrogen atoms, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDKWHJWSWYUKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565903 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142078-41-9 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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